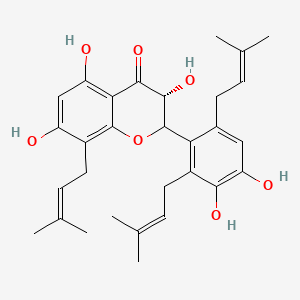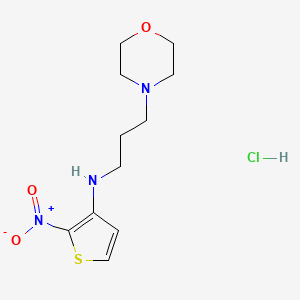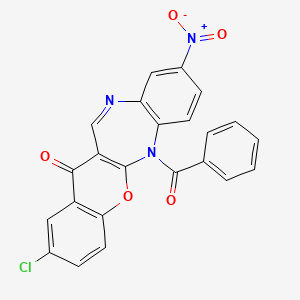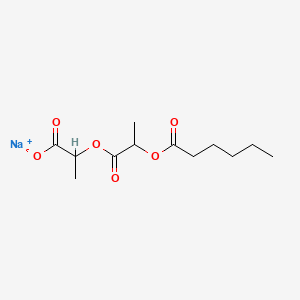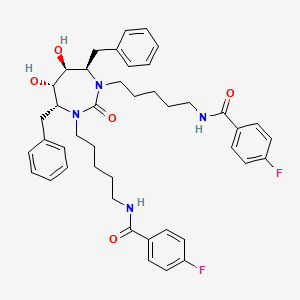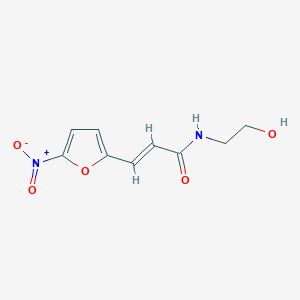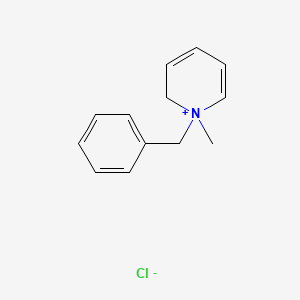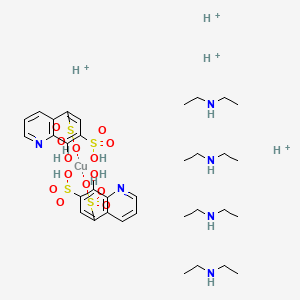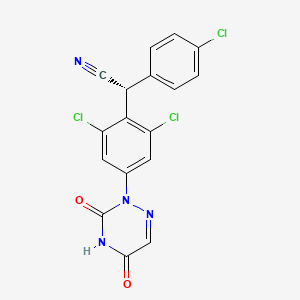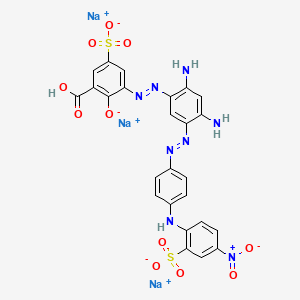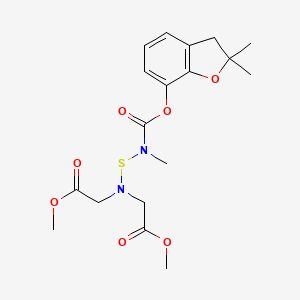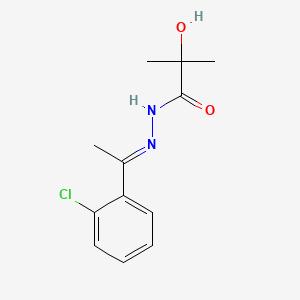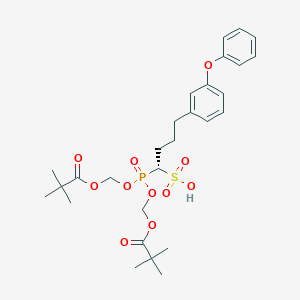
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is a complex organic compound with a unique structure that includes a phosphinylidene group and a phenoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- typically involves multiple steps. The process begins with the preparation of the 2,2-dimethylpropanoic acid derivative, followed by the introduction of the phosphinylidene group. The phenoxyphenyl moiety is then attached through a series of esterification reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Advanced purification methods, including distillation and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenoxyphenyl derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group may interact with enzymes or receptors, modulating their activity. The phosphinylidene group can participate in redox reactions, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-: This compound shares structural similarities but lacks the phosphinylidene and phenoxyphenyl groups.
Cyclopropanecarboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1R-cis)-: Similar in having a phenoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is unique due to its combination of a phosphinylidene group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
178060-79-2 |
|---|---|
Formule moléculaire |
C28H39O11PS |
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
(1S)-1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
InChI |
InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)/t24-/m0/s1 |
Clé InChI |
PMGZJNCIQHGNLT-DEOSSOPVSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCOP(=O)([C@H](CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



